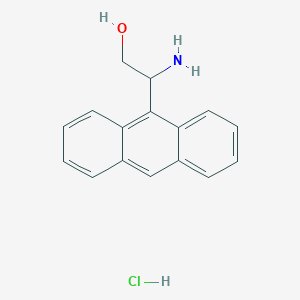

2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

CAS No.: 874912-76-2

Cat. No.: VC4229694

Molecular Formula: C16H16ClNO

Molecular Weight: 273.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874912-76-2 |

|---|---|

| Molecular Formula | C16H16ClNO |

| Molecular Weight | 273.76 |

| IUPAC Name | 2-amino-2-anthracen-9-ylethanol;hydrochloride |

| Standard InChI | InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H |

| Standard InChI Key | YDYIILJVVXUUBO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of an anthracene ring system (a fused tricyclic aromatic hydrocarbon) bonded to a chiral carbon center bearing both amino () and hydroxyl () functional groups. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . The stereochemistry of the chiral center is critical for its biological and catalytic applications, as evidenced by the distinct pharmacological profiles of its enantiomers .

Key Structural Features:

-

Chirality: The (R)-enantiomer is predominant in synthetic applications, with an InChIKey of

ZNTMTJISNMWNMS-HNNXBMFYSA-N. -

Hydrogen Bonding: Two hydrogen bond donors ( and ) and two acceptors (oxygen and nitrogen) facilitate intermolecular interactions .

-

Aromatic System: The planar anthracene group enables π-π stacking and fluorescence, with absorption maxima in the UV-visible range .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.76 g/mol | |

| XLogP3 | 2.9 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bond Count | 2 | |

| Melting Point | Not reported | |

| Solubility | Soluble in polar solvents |

Synthesis and Characterization

Analytical Characterization

-

NMR Spectroscopy: and NMR data confirm the presence of the anthracene protons (aromatic signals at δ 7.5–8.5 ppm) and the chiral center’s substituents .

-

X-ray Crystallography: Related anthracene derivatives exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding stabilizing the lattice .

-

Mass Spectrometry: High-resolution mass spectra (HRMS) validate the molecular formula, with a reported exact mass of 237.115 Da for the free base .

Pharmacological Applications

Neurological Drug Development

The compound serves as a chiral building block for synthesizing neuromodulators and antipsychotic agents. Its anthracene core enables fluorescence-based tracking of drug-target interactions in vitro . For example, derivatives of this compound have been explored as inhibitors of Zinc Finger Protein 207 (ZNF207), a target implicated in glioma stemness .

Key Findings:

-

C16 Derivative: A structurally related benzamide derivative exhibited IC values of 0.5–2.5 μM in glioma sphere formation assays, demonstrating potent anti-stemness activity .

-

Blood-Brain Barrier Permeability: The lipophilic anthracene moiety enhances CNS penetration, making it suitable for neurotherapeutic candidates .

Anticancer Activity

In vivo studies of anthracene-containing analogs show efficacy in subcutaneous and orthotopic glioma models, with tumor growth inhibition rates exceeding 60% at 15 mg/kg doses . Mechanistically, these compounds downregulate stemness-related genes (e.g., SOX2, OCT4) and induce apoptosis via mitochondrial pathways .

Applications in Materials Science

Asymmetric Catalysis

The chiral amino alcohol moiety acts as a ligand in transition-metal catalysts for enantioselective reactions. For instance, iron-catalyzed oxidative cross-couplings using related ligands achieve enantiomeric excess (ee) values >90% .

Organic Electronics

The anthracene group’s fluorescence and charge-transport properties make the compound a candidate for:

-

Organic Light-Emitting Diodes (OLEDs): Emissive layer dopants with tunable wavelengths .

-

Photonic Crystals: Self-assembled structures exploiting π-π interactions .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume